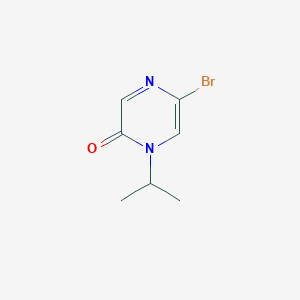![molecular formula C11H21N7O4S B2648341 (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 2137090-68-5](/img/structure/B2648341.png)
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines amino acids and triazole derivatives, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the amino acid and triazole components. The amino acid component can be synthesized through standard peptide synthesis techniques, while the triazole derivative is often prepared via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis reactors and specialized equipment for handling the triazole synthesis. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing triazole moiety.
Reduction: The compound can be reduced to alter the amino acid component.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, providing insights into their functions.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-5-guanidinopentanoic acid: Similar in structure but lacks the triazole moiety.
2-[(1H-1,2,4-Triazol-3-yl)sulfanyl]acetic acid: Contains the triazole moiety but lacks the amino acid component.
Uniqueness
The uniqueness of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid lies in its combination of amino acid and triazole structures. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7N3O2S/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-6-5(8-7-3)11-2-4(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H2,1H3,(H,9,10)(H,6,7,8)/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMJGYSTGFIGW-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)SCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE](/img/structure/B2648259.png)
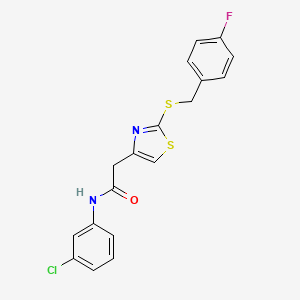
![6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2648262.png)
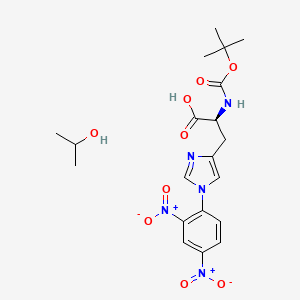
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2648268.png)
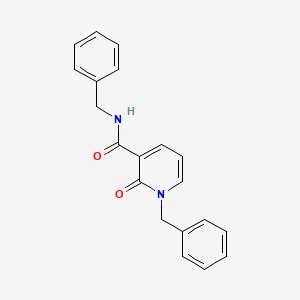

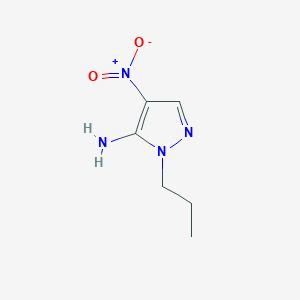
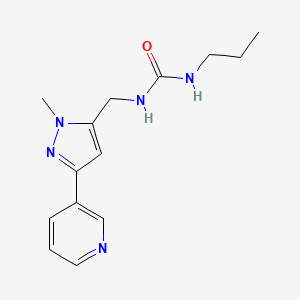
![2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone](/img/structure/B2648275.png)
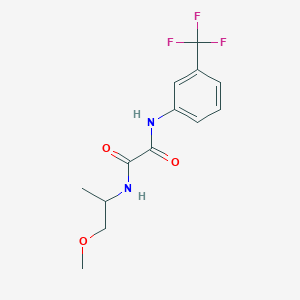
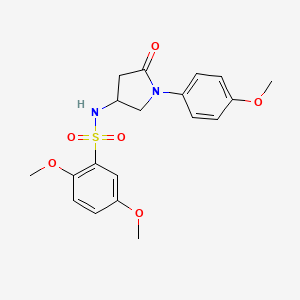
![trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B2648278.png)
